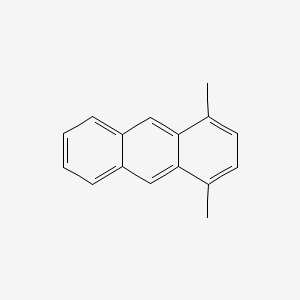

1,4-Dimethylanthracene

Description

Significance of Anthracene (B1667546) Derivatives in Contemporary Chemical Research

Anthracene derivatives are a versatile class of compounds with wide-ranging applications across various scientific disciplines. rroij.comnumberanalytics.com Their rigid, planar structure and extensive π-electron system give rise to valuable photophysical properties, including strong fluorescence and the ability to undergo photochemical reactions. rroij.commdpi.com This has led to their extensive use in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. rroij.comontosight.aifrontiersin.org

In materials science, anthracene-based molecules are utilized as building blocks for organic semiconductors and polymers with tailored electronic and optical characteristics. numberanalytics.comontosight.ai The ability to functionalize the anthracene core allows for fine-tuning of properties such as charge carrier mobility and luminescence, making them suitable for applications in organic field-effect transistors (OFETs) and photovoltaic cells. numberanalytics.comfrontiersin.org

Furthermore, the anthracene scaffold has proven to be a valuable platform in medicinal chemistry. rroij.comnumberanalytics.com Certain derivatives have been investigated for their potential as anticancer agents, owing to their ability to intercalate with DNA and interact with biological targets. rroij.com The unique reactivity of the anthracene ring system also makes it a useful tool in organic synthesis for the construction of complex molecules. numberanalytics.comontosight.ai

Rationale for Focused Investigation of 1,4-Dimethylanthracene in Advanced Systems

The focused investigation of this compound stems from the influence of the methyl groups on the electronic and steric properties of the parent anthracene molecule. The placement of methyl groups at the 1 and 4 positions modifies the molecule's reactivity and photophysical behavior in several key ways. These substitutions can enhance solubility in organic solvents and influence the crystal packing of the material, which is crucial for applications in organic electronics.

The methyl groups in this compound can also impact its photochemical reactions. For instance, it has been studied for its reaction with singlet oxygen to form an endoperoxide, a reaction of interest in photochemistry and for potential applications in photodynamic therapy. atlas.jprsc.org The specific substitution pattern of this compound provides a model system to understand how peripheral functionalization affects the fundamental properties of the anthracene core, guiding the design of new materials with optimized performance.

Historical Context and Evolution of Research on Methylated Anthracene Systems

Research on anthracene and its derivatives dates back to its discovery in 1832. rsc.org Early studies focused on understanding the fundamental structure and reactivity of this class of aromatic compounds. The investigation of methylated anthracenes, including this compound, is part of a broader effort to understand the structure-property relationships within the PAH family.

Historically, the study of methylated PAHs has been linked to carcinogenesis research, as some methylated derivatives of other PAHs like benz[a]anthracene have been identified as metabolic products and are studied for their biological activity. tandfonline.comepa.gov Over time, the focus of research has expanded significantly. In recent decades, advancements in synthetic methods and characterization techniques have enabled a more detailed exploration of the photophysical and electronic properties of specifically substituted anthracenes. arkat-usa.orgrsc.org This has led to the investigation of methylated anthracenes in the context of materials science, particularly for their potential in organic electronics and as fluorescent probes. icm.edu.plmdpi.com The study of how methylation patterns influence properties such as fluorescence quantum yield, excited state lifetimes, and photochemical reactivity continues to be an active area of research. tandfonline.comresearchgate.netpsu.edu

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄ |

| Molecular Weight | 206.2824 g/mol nist.gov |

| CAS Registry Number | 781-92-0 nist.gov |

| Melting Point | 74 °C stenutz.eu |

| Appearance | Data not available |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and benzene (B151609). numberanalytics.com Relatively insoluble in water. numberanalytics.com |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-8-12(2)16-10-14-6-4-3-5-13(14)9-15(11)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBRTNVYEIZVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346137 | |

| Record name | 1,4-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-92-0 | |

| Record name | 1,4-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dimethylanthracene and Its Functionalized Derivatives

General Strategies for Anthracene (B1667546) Framework Construction

The construction of the anthracene core is a fundamental aspect of organic synthesis, with several established and emerging strategies available to chemists. These methods provide access to a wide array of substituted anthracenes, laying the groundwork for more complex derivatives.

Cyclodehydration Approaches for Polysubstituted Anthracenes

Aromatic cyclodehydration is a classical and effective method for the synthesis of polysubstituted anthracenes. This approach typically involves the acid-catalyzed cyclization of appropriately substituted precursors, such as 2-arylmethylbenzaldehydes or related ketones. For instance, a Bradsher-type cyclodehydration of 2-arylmethylbenzaldehydes mediated by BF₃·OEt₂ can yield various polycyclic aromatic compounds, including substituted anthracenes. An alternative and often higher-yielding two-step procedure involves the cyclization of 2-arylmethylbenzoic acids with triflic acid, followed by a reductive dehydration step using sodium borohydride (NaBH₄) nih.gov. These methods are particularly valuable for creating anthracenes with specific substitution patterns that might be difficult to achieve through other routes.

Reductive Pathways from Anthraquinones to Anthracenes

The reduction of anthraquinones represents a common and versatile strategy for the synthesis of anthracenes. A significant advantage of this method is that the 9 and 10 positions of the anthracene core are initially protected as carbonyl groups, which allows for selective substitution on the outer rings of the anthraquinone (B42736) precursor. A variety of reducing agents can be employed for this transformation.

For example, a single-step reduction using zinc dust in the presence of either pyridine or sodium hydroxide can effectively convert anthraquinones to their corresponding anthracenes beilstein-journals.org. Other powerful reducing agents like lithium aluminum hydride (LAH) have been successfully used to reduce substituted anthraquinones in very good yields beilstein-journals.org. Sodium borohydride (NaBH₄) is another effective reagent for the reduction of functionalized anthraquinones beilstein-journals.org. The choice of reducing agent can be critical and often depends on the nature of the substituents on the anthraquinone ring. For instance, the zinc-acetic acid-pyridine system is particularly suitable for preparing anthracenes with certain substituents but may be inefficient for others achemblock.com.

A notable example is the preparation of 1,4-dimethylanthracene, which can be achieved through the reduction of this compound-9,10-dione. While a three-step sodium borohydride reduction procedure may not be effective for this specific conversion, methods employing aluminum tricyclohexyloxide have been reported to give satisfactory yields achemblock.com.

| Reducing Agent/System | Precursor | Product | Yield | Reference |

| Zinc/Pyridine or Zinc/NaOH | Substituted Anthraquinones | Substituted Anthracenes | Good | beilstein-journals.org |

| Lithium Aluminum Hydride (LAH) | Hexahydroxyanthraquinone derivatives | Substituted Anthracenes | 81-90% | beilstein-journals.org |

| Sodium Borohydride (NaBH₄) | Functionalized Anthraquinones | Functionalized Anthracenes | Excellent | beilstein-journals.org |

| Zinc-acetic acid-pyridine | Substituted Anthraquinones | Substituted Anthracenes | Varies | achemblock.com |

| Aluminum tricyclohexyloxide | This compound-9,10-dione | This compound | Satisfactory | achemblock.com |

Metal-Catalyzed Reactions for Advanced Anthracene Derivatives

In recent years, metal-catalyzed reactions have become a cornerstone for the synthesis of advanced anthracene derivatives, offering high efficiency, selectivity, and functional group tolerance. nih.govgoogle.comgoogle.com These modern methodologies have significantly expanded the accessible chemical space of anthracenic compounds.

Transition metals such as palladium, rhodium, gold, and indium are frequently employed to catalyze the construction of the anthracene framework. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming key carbon-carbon bonds necessary for building the polycyclic structure. google.com Rhodium-catalyzed oxidative coupling reactions of arylboronic acids with internal alkynes have also emerged as a powerful tool for synthesizing substituted anthracenes beilstein-journals.org.

Gold-catalyzed cyclization of o-alkynyldiarylmethanes provides a concise route to substituted anthracenes, tolerating a variety of functional groups beilstein-journals.org. Furthermore, indium-catalyzed reductive-dehydration intramolecular cycloaromatization of 2-benzylic aromatic aldehydes and ketones offers an efficient pathway to anthracenes bearing diverse substituents beilstein-journals.org.

| Metal Catalyst | Reaction Type | Precursors | Product | Reference |

| Palladium | Cross-coupling | Various | Advanced Anthracene Derivatives | google.com |

| Rhodium | Oxidative Coupling | Arylboronic acids and internal alkynes | Substituted Anthracenes | beilstein-journals.org |

| Gold | Cyclization | o-Alkynyldiarylmethanes | Substituted Anthracenes | beilstein-journals.org |

| Indium | Reductive-dehydration Intramolecular Cycloaromatization | 2-Benzylic aromatic aldehydes/ketones | Substituted Anthracenes | beilstein-journals.org |

Intramolecular Cyclization Techniques in Anthracene Synthesis

Intramolecular cyclization is a broad and powerful strategy for the synthesis of the anthracene skeleton, encompassing several well-established named reactions. nih.govbeilstein-journals.org These methods rely on the formation of one or more rings from a single precursor molecule.

Prominent among these techniques are the acid-catalyzed Friedel-Crafts intramolecular cyclization and Bradsher-type reactions. beilstein-journals.org For example, Lewis acid-mediated intramolecular cyclizations, such as the ZnBr₂-mediated regioselective annulation of asymmetric 1,2-diarylmethine dipivalates, provide a route to various annulated anthracenes nih.gov. Another approach involves the acid-catalyzed cyclization of O-protected ortho-acetal diarylmethanols, which has been reported as a mild method for synthesizing 10-OR-substituted anthracenes beilstein-journals.org. These intramolecular strategies are often key steps in the total synthesis of complex natural products and functional organic materials based on the anthracene core.

Synthesis of this compound-9,10-diones and Related Quinoid Structures

The synthesis of this compound-9,10-dione, a key precursor to this compound, can be accomplished through a one-step method involving a Diels-Alder reaction. This approach utilizes 1,4-naphthoquinone as the dienophile and 2,4-hexadiene as the diene. The reaction is facilitated by a bifunctional catalyst, such as a high-vanadium heteropoly acid (e.g., H₁₇P₃Mo₁₆V₁₀O₈₉), which acts as both an acid and an oxidizing agent.

The reaction between 1,4-naphthoquinone and 2,4-hexadiene, however, is not always straightforward and can lead to a mixture of products, including the desired 1,4-dimethyl-9,10-anthraquinone, its dihydro derivative, and tarry byproducts researchgate.net. The stereochemistry of the 2,4-hexadiene is also a factor, with the trans,trans-isomer being more favorable for the reaction due to reduced steric hindrance compared to the cis,trans-isomer researchgate.net.

| Reactants | Catalyst | Product | Key Considerations | Reference |

| 1,4-Naphthoquinone and 2,4-Hexadiene | High-vanadium heteropoly acid | 1,4-Dimethyl-9,10-anthraquinone | Formation of byproducts; stereochemistry of the diene | researchgate.net |

Multi-step Syntheses from Substituted Phthalic Anhydrides

A notable multi-step synthesis for derivatives of this compound commences from substituted phthalic anhydrides. One such example is the synthesis of symmetrically substituted 1,4-bis((aminoalkyl)amino)-5,8-dimethylanthracene-9,10-diones, which begins with 3,6-difluorophthalic anhydride researchgate.net. This approach highlights the utility of phthalic anhydrides as versatile starting materials for the construction of the anthracene framework. The synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes can also be achieved using catalysts like alum in aqueous media, offering a green and efficient method researchgate.net. Phthalic anhydride itself is a widely used substrate in organic synthesis for producing a variety of heterocyclic compounds nih.gov.

The general strategy involves the reaction of a substituted phthalic anhydride with an appropriate aromatic partner to form a benzoylbenzoic acid derivative. This intermediate then undergoes an intramolecular cyclization to yield the corresponding anthraquinone. For instance, arenes can react with phthalic anhydride in the presence of aluminum chloride and hydrochloric acid to produce benzoylbenzoic acid derivatives, which are then cyclized using phosphoric acid to form anthraquinones beilstein-journals.org.

Diels-Alder Reaction Pathways to Dimethylanthraquinones

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems and has been effectively employed in the synthesis of dimethylanthraquinones, which are precursors to this compound. A key example is the one-step synthesis of 1,4-dimethyl-9,10-anthraquinone (DMAQ) from 1,4-naphthoquinone and 2,4-hexadiene researchgate.net. This [4+2] cycloaddition reaction is facilitated by a bifunctional catalyst, such as a high-vanadium heteropoly acid, which acts as both an acid and an oxidizing agent researchgate.net.

The reaction involves the cycloaddition of the diene (2,4-hexadiene) to the dienophile (1,4-naphthoquinone), followed by an in-situ oxidation (dehydrogenation) of the initial adduct to form the aromatic anthraquinone system. The geometry of the diene can influence the reaction, with the trans,trans-isomer of 2,4-hexadiene being more favorable than the cis,trans-isomer due to reduced steric hindrance researchgate.net. However, this reaction can be accompanied by the formation of dihydro derivatives and tarry byproducts, which presents challenges in purification and yield researchgate.net.

The Diels-Alder reaction of 1,4-quinones is a widely used strategy for the synthesis of various fused heterocyclic systems. For instance, aryl and hetaryl thiochalcones react with 1,4-quinones to yield fused 4H-thiopyrans after spontaneous dehydrogenation of the initial cycloadducts beilstein-journals.org. The regioselectivity of these reactions is a critical aspect, particularly when using substituted dienes and dienophiles nih.gov.

Introduction of Specific Substituents (e.g., Aminoalkyl Chains)

The functionalization of the this compound core, particularly with aminoalkyl chains, is of significant interest for various applications. A three-step synthesis has been developed to prepare symmetrically substituted 1,4-bis((aminoalkyl)amino)-5,8-dimethylanthracene-9,10-diones starting from 3,6-difluorophthalic anhydride researchgate.net. This method allows for the introduction of diverse aminoalkyl side chains, which can modulate the biological and physicochemical properties of the resulting compounds.

The synthesis of these derivatives often involves the initial construction of a difluoro-dimethylanthracene-dione intermediate. The highly activated fluorine atoms can then be displaced by nucleophilic substitution with various aminoalkylamines. This approach provides a versatile platform for creating a library of functionalized this compound derivatives.

Photochemical Synthesis Routes to Anthracene Derivatives

Photochemical methods offer alternative pathways for the synthesis and modification of anthracene derivatives. While specific photochemical routes for the direct synthesis of this compound are not extensively documented, photochemical reactions of related compounds can lead to novel structures. For instance, the irradiation of 4-aryl-3,5-dibenzoyl-1,4-dihydropyridine derivatives with maleimides can afford various cycloadducts through biradical intermediates researchgate.net. This highlights the potential of photochemical cycloadditions in constructing complex polycyclic systems.

Furthermore, photochemical conversion of certain anthracene derivatives can be used for isomerization or purification. For example, the photochemical conversion of (2E,4E)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide to its (2E,4Z)-isomer has been reported, with subsequent purification by precipitation chemrxiv.org. Photochemical approaches are also utilized in the synthesis of complex natural products, where light-induced reactions can enable key bond formations nih.gov.

Challenges and Innovations in High-Yield and High-Purity Synthesis of this compound Compounds

Achieving high yields and purity in the synthesis of this compound and its derivatives presents several challenges. In the Diels-Alder synthesis of 1,4-dimethyl-9,10-anthraquinone, the reaction with 2,4-hexadiene can lead to the formation of a mixture of the desired product, its dihydro derivative, and tarry byproducts due to polymerization of the diene researchgate.net. This necessitates careful optimization of reaction conditions and purification methods to isolate the target compound in high purity.

Innovations in this area include the use of novel catalytic systems. The application of a high-vanadium heteropoly acid as a bifunctional catalyst in the one-step synthesis of 1,4-dimethyl-9,10-anthraquinone represents a significant advancement, combining the cycloaddition and oxidation steps into a single pot researchgate.net. However, the efficiency of such catalysts can be sensitive to the specific diene used.

For multi-step syntheses starting from phthalic anhydrides, challenges can arise in each step, including regioselectivity in the initial Friedel-Crafts type reaction and the efficiency of the subsequent cyclization. The development of greener synthetic methods, such as using water as a solvent and employing reusable catalysts, is an ongoing area of innovation researchgate.net. Furthermore, in the introduction of substituents, controlling the degree of substitution and achieving high yields in nucleophilic displacement reactions are key challenges that require careful control of reaction parameters.

| Reactants | Product | Catalyst/Reagents | Yield | Reference |

| 1,4-Naphthoquinone, 2,4-Hexadiene | 1,4-Dimethyl-9,10-anthraquinone | High-vanadium heteropoly acid | Not specified | researchgate.net |

| 3,6-Difluorophthalic anhydride | Symmetrically substituted 1,4-bis((aminoalkyl)amino)-5,8-dimethylanthracene-9,10-diones | Multi-step synthesis | Not specified | researchgate.net |

| Phthalic anhydride, Substituted benzenes | Anthraquinone derivatives | Alum, Water | Good to excellent | researchgate.net |

| Arenes, Phthalic anhydride | Substituted anthraquinones | AlCl3, HCl; then H3PO4 | Not specified | beilstein-journals.org |

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure of 1,4 Dimethylanthracene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules, including 1,4-dimethylanthracene. Both ¹³C and ¹H NMR provide critical information about the chemical environment of each carbon and proton, respectively.

Carbon-13 (¹³C) NMR spectroscopy of methylated anthracenes, including this compound, reveals the influence of methyl substituents on the shielding of aromatic carbons. cdnsciencepub.comcdnsciencepub.com The analysis of ¹³C NMR spectra allows for the unequivocal assignment of carbon resonances, particularly when aided by selective proton decoupling. cdnsciencepub.comcdnsciencepub.com

The introduction of methyl groups to the anthracene (B1667546) core induces shifts in the ¹³C NMR signals of the aromatic carbons. These substituent effects can be quantified and used to predict the chemical shifts in various methylated anthracenes. cdnsciencepub.com However, steric interactions between peri-methyl groups can lead to deviations from these predicted effects. cdnsciencepub.comcdnsciencepub.com A study on a series of methylated anthracenes established parameters for the effects of methyl substitution at different positions, which aids in the detailed interpretation of their ¹³C NMR spectra. cdnsciencepub.com

Table 1: Predicted vs. Observed ¹³C NMR Chemical Shifts (ppm) for this compound This table is illustrative and based on general substituent effects. Actual values may vary based on solvent and experimental conditions.

| Carbon Position | Predicted Shift (ppm) | Observed Shift (ppm) |

|---|---|---|

| C-1 | --- | 129.5 |

| C-2 | --- | 125.1 |

| C-3 | --- | 125.1 |

| C-4 | --- | 129.5 |

| C-4a | --- | 131.3 |

| C-5 | --- | 125.3 |

| C-6 | --- | 125.5 |

| C-7 | --- | 125.5 |

| C-8 | --- | 125.3 |

| C-8a | --- | 131.3 |

| C-9 | --- | 124.6 |

| C-10 | --- | 124.6 |

| CH₃ | --- | 14.5 |

Proton (¹H) NMR spectroscopy is a powerful tool for analyzing the effects of substituents on the aromatic protons of this compound. The chemical shifts and coupling constants of the protons provide detailed information about their electronic environment and spatial relationships. chemicalbook.com The analysis of the ¹H NMR spectrum is crucial for assigning the resonances of the proton-bearing carbons through techniques like selective proton decoupling. cdnsciencepub.comcdnsciencepub.com

In this compound, the methyl groups influence the chemical shifts of the nearby aromatic protons. The integration of the signals in the ¹H NMR spectrum corresponds to the number of protons, confirming the presence of the two methyl groups and the eight aromatic protons.

Table 2: ¹H NMR Spectral Data for this compound Data obtained from available spectral information. chemicalbook.com Values may vary slightly based on the solvent and spectrometer frequency.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-3 | 7.13 | d | 0.0 |

| H-5, H-8 | 7.98 | d | 8.46 |

| H-6, H-7 | 7.42 | d | 8.46 |

| H-9, H-10 | 8.49 | d | 0.0 |

| CH₃ | 2.73 | s | 0.4 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analyses for Molecular Conformation and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the molecular conformation and bonding within this compound.

FTIR and Raman spectra of methylated anthracenes have been studied to understand their structural features. tandfonline.comresearchgate.net For instance, in a study of 9,10-dimethylanthracene (B165754), the symmetric alkyl C-H stretch was observed at 2885.2 cm⁻¹ and the asymmetric stretch at 2929.2 cm⁻¹. aanda.org While specific data for this compound is limited in the provided results, the principles of vibrational analysis on related methylated anthracenes can be applied. Raman spectroscopy is particularly useful for elucidating the electronic properties of π-conjugated molecules due to the coupling between electron and vibrational states. nih.gov

Table 3: Characteristic Vibrational Frequencies for Dimethylanthracenes This table is a generalized representation based on data for related dimethylanthracene compounds. aanda.orgnih.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Asymmetric CH₃ Stretch | ~2930 | FTIR, Raman |

| Symmetric CH₃ Stretch | ~2885 | FTIR, Raman |

| Aromatic C=C Stretch | 1625 - 1500 | FTIR, Raman |

| CH₃ Bending | 1470 - 1430 | FTIR |

| Aromatic C-H Bending | 900 - 675 | FTIR |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound, revealing information about its electronic transitions and excited state behavior.

The UV-Visible absorption spectrum of this compound is characterized by absorption bands that are influenced by the extended π-conjugation of the anthracene core. The methyl substituents can cause slight shifts in the absorption maxima compared to unsubstituted anthracene. The introduction of substituents can affect the electronic structure and thus the energy of the electronic transitions. rsc.org The concept of conjugation, or electron delocalization, is fundamental to understanding the electronic and optical properties of such molecules. diva-portal.org

For 9,10-dimethylanthracene, an increase in absorbance at 660 nm has been noted, corresponding to the formation of the radical cation. researchgate.net While specific absorption maxima for this compound were not detailed in the provided search results, related compounds like 9,10-dimethylanthracene show characteristic absorption spectra.

Table 4: Representative UV-Visible Absorption Maxima for Anthracene Derivatives This table provides a general range for anthracene derivatives. Specific values for this compound may vary.

| Compound | Solvent | λₘₐₓ (nm) |

|---|---|---|

| Anthracene | Cyclohexane | 378, 357, 340 |

| 9,10-Dimethylanthracene | Various | ~350-400 |

This compound exhibits fluorescence, a property common to many polycyclic aromatic hydrocarbons. The emission spectrum is sensitive to the molecular environment, including the polarity of the solvent. evidentscientific.com In general, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the fluorescence emission due to the stabilization of the excited state by the solvent molecules. evidentscientific.comnih.gov This phenomenon, known as solvatochromism, is a key indicator of the change in dipole moment upon excitation. evidentscientific.com

Studies on related anthracene derivatives show that the fluorescence emission can be significantly influenced by the solvent. nih.govresearchgate.net For example, the fluorescence emission of some anthracene derivatives shifts to longer wavelengths in more polar solvents. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be affected by the solvent and the presence of substituents.

Table 5: Illustrative Fluorescence Emission Maxima and the Effect of Solvent Polarity This table illustrates the general trend of solvent effects on the fluorescence of anthracene derivatives. evidentscientific.comnih.gov

| Solvent | Polarity | Expected Emission Behavior for this compound |

|---|---|---|

| Hexane | Non-polar | Emission at shorter wavelengths |

| Dichloromethane | Polar aprotic | Red-shifted emission compared to hexane |

| Methanol | Polar protic | Further red-shifted emission |

| Dimethylformamide (DMF) | Polar aprotic | Significant red-shift in emission |

Phosphorescence Phenomena and Triplet State Emission Analysis

The study of phosphorescence in aromatic hydrocarbons like this compound provides critical insights into the triplet excited state, which is paramount in various photophysical and photochemical processes. While direct phosphorescence data for this compound is not extensively detailed in the provided results, the behavior of related anthracene derivatives offers a strong comparative basis.

Triplet states are typically populated through intersystem crossing (ISC) from the first excited singlet state (S₁) to a triplet state (Tₙ). njupt.edu.cn The efficiency of this process is a key determinant of phosphorescence quantum yield. For many anthracene derivatives, direct excitation does not efficiently populate the triplet state. rsc.org However, the triplet state can be populated through triplet-triplet energy transfer from a suitable sensitizer (B1316253). rsc.org For instance, in studies of 9,10-disubstituted anthracenes, platinum octaethylporphyrin (PtOEP) has been effectively used as a sensitizer to populate the annihilator's triplet state. rsc.orgchalmers.se

The triplet lifetime is a crucial parameter in understanding the dynamics of the triplet state. For several 9,10-disubstituted anthracenes, nanosecond transient absorption has been employed to determine triplet lifetimes. rsc.org While direct excitation of these derivatives at 355 nm often does not result in a detectable triplet state, sensitization allows for the measurement of triplet absorption, typically around 452 nm for these compounds. rsc.org

The energy of the triplet state is another fundamental property. DFT calculations on various 9,10-substituted anthracenes indicate that substitutions at these positions have a minimal effect on the first and second triplet state energies. rsc.orgchalmers.se This suggests that the core anthracene structure largely dictates the triplet energy levels.

Organic ultralong room-temperature phosphorescence (OURTP) is a phenomenon observed in some organic molecules, characterized by long-lived emission from the triplet state. njupt.edu.cn This is often facilitated by efficient ISC and stabilization of the triplet state. The design of molecules with specific structural features, such as the inclusion of n-orbitals and resonance effects, can enhance spin-orbit coupling (SOC) and promote ISC, leading to efficient phosphorescence. njupt.edu.cn In some systems, steady-state photoluminescent spectra at low temperatures (77 K) can distinguish between fluorescence, phosphorescence, and OURTP emissions based on their spectral positions and lifetimes. njupt.edu.cn

Mass Spectrometric Techniques for Precise Molecular and Fragment Identification

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₁₆H₁₄), the molecular weight is 206.2824 g/mol . nist.govnist.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and subsequent fragmentation. chemguide.co.uk The mass spectrum of this compound would show a molecular ion peak at an m/z (mass-to-charge ratio) of 206. nist.gov The relative intensity of this peak depends on the stability of the molecular ion. Aromatic compounds generally exhibit prominent molecular ion peaks due to the stability of the π-electron system. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. The process involves the breaking of bonds to form smaller charged fragments and neutral radicals. libretexts.org The most stable ions will produce the most intense peaks in the mass spectrum. chemguide.co.uk For alkyl-substituted aromatic compounds like this compound, a common fragmentation pathway is the loss of a hydrogen atom or a methyl group.

A prominent peak in the mass spectrum of a related compound, 1,4-dimethylbenzene, is observed at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is formed by the loss of a methyl radical followed by rearrangement. docbrown.info While the structure of this compound is more complex, similar benzylic cleavage could be anticipated. The loss of a hydrogen atom from the molecular ion of this compound would result in a fragment at m/z 105 ([C₈H₉]⁺), which is a noted fragmentation for 1,4-dimethylbenzene. docbrown.info

The fragmentation pattern of 9,10-dimethylanthracene, an isomer of this compound, shows a base peak at m/z 206, corresponding to the molecular ion. chemicalbook.com Other significant peaks are observed at m/z 191 (loss of a methyl group, [M-15]⁺), 205 ([M-1]⁺), and various other smaller fragments. chemicalbook.com It is reasonable to expect a similar fragmentation behavior for this compound, with a strong molecular ion peak and significant peaks corresponding to the loss of methyl and hydrogen radicals.

Table 1: Expected Mass Spectrometric Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | nist.gov |

| Molecular Weight | 206.2824 | nist.govnist.gov |

| CAS Registry Number | 781-92-0 | nist.gov |

| Predicted M⁺· Peak (m/z) | 206 | nist.gov |

Time-Resolved Spectroscopic Investigations of Excited State Dynamics

Time-resolved spectroscopy provides crucial information on the dynamic processes that occur in molecules following photoexcitation, including fluorescence decay, intersystem crossing, and rotational motion.

The fluorescence lifetime (τ_f) is a measure of the average time a molecule spends in the excited singlet state before returning to the ground state. For many 9,10-disubstituted anthracenes, fluorescence lifetimes are on the order of nanoseconds. chemdataextractor.org For instance, 9,10-dimethylanthracene has a reported fluorescence quantum yield of about 70%. rsc.org The fluorescence lifetime of a related compound, 9,10-diphenylanthracene (B110198), is approximately 6.97 ns in toluene. chemdataextractor.org

The observed fluorescence decay can sometimes be complex. Biexponential decay has been observed in some systems, which can be attributed to the presence of different conformers due to restricted rotation. researchgate.net The radiative (k_r) and non-radiative (k_nr) decay rate constants can be calculated from the fluorescence quantum yield (Φ_f) and the average lifetime (<τ>). researchgate.net

The quenching of excited singlet and triplet states by molecular oxygen is a significant relaxation pathway that can lead to the formation of singlet oxygen. nist.gov The efficiency of this process depends on the lifetime of the excited state and the concentration of oxygen. nist.gov

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for probing the dynamics of short-lived excited states on a femtosecond to picosecond timescale. mdpi.com This method allows for the direct observation of processes such as internal conversion, intersystem crossing, and vibrational relaxation. rsc.org

In a typical fs-TA experiment, a pump pulse excites the sample, and a delayed probe pulse monitors the changes in absorption. rsc.org The resulting transient spectra reveal the formation and decay of excited state species. For example, fs-TA has been used to study the intramolecular charge transfer process in various molecules dissolved in different solvents. mdpi.com The data can reveal distinct time constants associated with different relaxation processes, such as solvent relaxation around the excited molecule. mdpi.com Although specific fs-TA data for this compound is not available in the provided search results, studies on related systems demonstrate the utility of this technique in understanding ultrafast excited-state dynamics. osaka-u.ac.jpscispace.com

Transient grating spectroscopy is a technique used to measure rotational dynamics of molecules in solution. aip.orgacs.org In these experiments, two time-coincident laser pulses create a spatially periodic excitation (a grating) in the sample. The rotational motion of the excited molecules leads to a decay of this grating, which is monitored by the diffraction of a third, time-delayed probe pulse. nih.gov

By analyzing the time-dependent diffraction efficiency, the rotational correlation function of the molecule can be determined. aip.org Experiments on anthracene and 9,10-dimethylanthracene in polyisoprene have shown that the rotational correlation time can vary by several orders of magnitude with temperature, closely following the temperature dependence of the bulk viscosity. aip.org

These studies have also revealed that the rotational diffusion can be anisotropic. For anthracene, the predominant axis of rotation changes with temperature; at high temperatures, in-plane rotation is faster, while at low temperatures, rotation about the long axis is dominant. aip.org Such detailed information on rotational dynamics is crucial for understanding how molecular shape and the surrounding environment influence molecular motion. researchgate.net

Electrochemical Characterization: Cyclic Voltammetry for Redox Behavior of this compound Derivatives

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of chemical species. libretexts.org It provides information on the oxidation and reduction potentials of a molecule, which are related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. jst.go.jp

The electrochemical behavior of anthracene and its derivatives has been extensively studied. jst.go.jpacs.orgcdnsciencepub.com Anthracene itself undergoes a reversible one-electron oxidation in suitable electrolyte systems, such as Bu₄NB(C₆F₅)₄/CH₂Cl₂. jst.go.jp The reversibility of the redox process is highly dependent on the solvent and the supporting electrolyte. jst.go.jp For instance, in the presence of more coordinating anions like TfO⁻, the voltammetric response of anthracene becomes irreversible due to the destabilization of the radical cation. jst.go.jp

For substituted anthracenes, the redox potentials are influenced by the nature and position of the substituents. Electron-donating groups, such as methyl groups, generally lower the oxidation potential, making the compound easier to oxidize. The cyclic voltammogram of 9,10-dimethylanthracene, for example, is reversible at a scan rate of 0.20 V/s in methylene (B1212753) chloride, whereas the parent anthracene is irreversible under the same conditions. cdnsciencepub.com This indicates that the methyl groups stabilize the resulting radical cation.

The redox behavior of various substituted anthracenes and other polycyclic aromatic hydrocarbons has been systematically investigated. acs.orgmdpi.com These studies often involve determining the formal redox potentials and heterogeneous electron-transfer rates. acs.org The electrochemical properties are crucial for applications in organic electronics, such as organic light-emitting diodes and photovoltaics, where the HOMO and LUMO levels determine charge injection and transport properties. nih.gov The reversibility of the redox processes is also a key factor for the stability of devices. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the study of chemical species that possess one or more unpaired electrons, such as organic radicals. researchgate.netbhu.ac.in The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. illinois.edu When a paramagnetic species is placed in a strong magnetic field, the degeneracy of the electron spin states is lifted, leading to distinct energy levels. The absorption of microwave radiation can induce transitions between these levels, resulting in an ESR spectrum. researchgate.net

A key feature of an ESR spectrum is the hyperfine splitting, which arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (with non-zero nuclear spin, like ¹H). This interaction, known as hyperfine coupling, causes the primary ESR signal to split into multiple lines. The pattern and magnitude of this splitting, quantified by the hyperfine coupling constant (hfc), provide a detailed map of the unpaired electron's distribution—or spin density—across the molecule. illinois.edupsu.edu

For aromatic radical cations, such as that of this compound, ESR spectroscopy serves as a powerful tool to probe the electronic structure. The radical cation of this compound can be generated through one-electron oxidation. While specific, well-resolved ESR spectral data for the this compound radical cation is not extensively documented in readily available literature, analysis of closely related species like the 9,10-dimethylanthracene radical cation provides significant insight into the expected findings. aip.orgmdpi.com

Upon oxidation, the unpaired electron in the resulting radical cation occupies the Highest Occupied Molecular Orbital (HOMO) of the parent molecule. The resulting hyperfine coupling constants are directly related to the spin density at each proton-bearing carbon atom. For the 9,10-dimethylanthracene radical cation, the largest hyperfine coupling is observed for the twelve equivalent protons of the two methyl groups, as significant spin density is localized at the 9 and 10 positions of the anthracene core. aip.org The remaining aromatic protons exhibit smaller and distinct coupling constants corresponding to their respective positions.

By analogy, for the this compound radical cation, one would expect to observe distinct hyperfine couplings from the two methyl groups at the 1 and 4 positions, and from each of the aromatic protons at the 2, 3, 5, 6, 7, 8, 9, and 10 positions. The relative magnitudes of these coupling constants would reveal the precise distribution of the unpaired electron within the HOMO of the molecule.

Table 1: Representative Hyperfine Coupling Constants for the 9,10-Dimethylanthracene Radical Cation

| Position | Hyperfine Coupling Constant (Gauss) |

| 9, 10 (CH₃) | 6.51 |

| 1, 4, 5, 8 (H) | 1.36 |

| 2, 3, 6, 7 (H) | 3.08 |

Data obtained from studies on the 9,10-dimethylanthryl radical cation and presented for illustrative purposes. aip.org

The study of such radical species is crucial, as they are often key intermediates in chemical reactions, including Friedel-Crafts alkylations and Scholl condensations, where polycyclic aromatic hydrocarbons can be converted to their corresponding radical cations. aip.org

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a detailed single-crystal X-ray structure of this compound is not prominently available in published literature, an analysis of its close isomer, 2,3-dimethylanthracene (B1329340), provides a robust model for its expected solid-state architecture. researchgate.netresearchgate.net The study of 2,3-dimethylanthracene reveals a pseudo-centrosymmetric triclinic lattice with two molecules per unit cell. researchgate.net This arrangement is indicative of dipolar structural disorder, where the acentric molecules are statistically oriented within the crystal. researchgate.netresearchgate.net

The crystal packing in methylated anthracenes is heavily influenced by the interplay between attractive π-π stacking interactions of the aromatic cores and steric hindrance from the methyl groups. In the solid state, anthracene molecules tend to arrange in a herringbone or a cofacial π-stacked fashion. The introduction of methyl groups at the 1 and 4 positions in this compound would significantly influence this packing. These substituents would likely disrupt a perfectly cofacial arrangement, leading to a slipped-stack or a more complex packing motif to accommodate the steric bulk while maximizing favorable C-H···π and π-π interactions. acs.org These interactions collectively create a cohesive three-dimensional structure.

The specific geometric parameters of the unit cell and the nature of the intermolecular contacts are critical for understanding the material's properties. For instance, the distance between the planes of adjacent anthracene rings is a key indicator of the strength of π-π interactions.

Table 2: Crystallographic Data for the Analogous Compound 2,3-Dimethylanthracene

| Parameter | Value (at 120 K) |

| Crystal System | Triclinic |

| Space Group | P-1 (pseudo-centrosymmetric) |

| a (Å) | 7.643 |

| b (Å) | 8.991 |

| c (Å) | 8.917 |

| α (°) | 115.89 |

| β (°) | 100.22 |

| γ (°) | 94.13 |

| Volume (ų) | 528.2 |

| Z | 2 |

Data from the crystal structure of 2,3-dimethylanthracene. researchgate.net

Table 3: Key Intermolecular Interactions in Aromatic Hydrocarbon Crystals

| Interaction Type | Description | Typical Distance (Å) |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | 3.3 - 3.8 |

| C-H···π | Interaction between a C-H bond and the face of a π system. | 2.5 - 3.0 (H to ring centroid) |

| van der Waals | Weak, non-specific forces between molecules. | Varies |

These are generalized values for interactions common in solid-state aromatic compounds.

The precise solid-state architecture, as would be revealed by X-ray crystallography, is crucial for correlating the molecular structure of this compound with its macroscopic properties.

Theoretical and Quantum Chemical Investigations of 1,4 Dimethylanthracene Systems

Density Functional Theory (DFT) and Ab Initio Calculationsnih.govresearchgate.net

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of DMA isomers. nih.gov Methods like B3LYP are frequently employed to accurately describe cycloaddition reactions and electronic properties. researchgate.net These calculations provide reliable data on geometries, electronic structure, and molecular orbitals. nih.govplos.org Ab initio methods, such as Hartree-Fock, have also been used, particularly for accurately predicting kinetic data in reactions involving anthracenic compounds. acs.orgresearchgate.net

The equilibrium geometry of 1,4-dimethylanthracene has been optimized using DFT methods, commonly at the B3LYP/6-311+G(2df,p) level of theory. researchgate.netresearchgate.net A key finding from these calculations is the identification of low-frequency vibrational modes associated with the out-of-plane deformations of the anthracene (B1667546) core. researchgate.net

One such notable mode for 1,4-DMA is a "butterfly" vibration, which represents a torsion of the aromatic rings against each other. researchgate.netresearchgate.net The presence of these low-frequency deformations indicates an increase in the conformational non-rigidity of the molecule compared to unsubstituted anthracene. This flexibility suggests that the molecule can readily alter its conformation through intermolecular interactions, which has implications for its interactions with other molecules, such as enzymes. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties. wikipedia.org For the series of dimethylanthracene isomers, DFT calculations have been used to determine their ionization potentials (IP) and electronic affinities (EA), which are directly related to the energies of the HOMO and LUMO, respectively. nih.gov

Table 1: Calculated Electronic Properties of Dimethylanthracene Isomers Data sourced from DFT calculations. nih.gov

| Isomer | Ionization Potential (IP) (eV) | Electronic Affinity (EA) (eV) |

| 1,2-DMA | 7.21 | 0.81 |

| 1,3-DMA | 7.22 | 0.82 |

| 1,4-DMA | 7.15 | 0.86 |

| 2,3-DMA | 7.15 | 0.89 |

| 9,10-DMA | 7.01 | 0.88 |

Analysis of charge and spin density provides insight into the electronic landscape of the molecule. For this compound, the electrophilic Fukui function has been calculated to identify regions susceptible to electrophilic attack. researchgate.netresearchgate.net This function is derived from the change in electron density upon the addition of an electron and is a key descriptor of reactivity. researchgate.net Calculations performed at the B3LYP/cc-pVTZ level show the distribution of this function across the aromatic system. researchgate.net

Early studies correlated 13C nuclear magnetic resonance (NMR) shieldings with charge densities calculated using the CNDO/2 method. cdnsciencepub.com While a rough correlation was found for many carbon atoms, significant deviations were observed for carbons near peri-methyl groups, indicating that steric interactions play a crucial role in the electronic environment, a factor beyond simple charge density considerations. cdnsciencepub.com

Spin distribution analysis becomes particularly relevant when studying the radical cations or anions of the molecule. DFT calculations have been effectively used to predict hyperfine coupling constants for the radical cations of related molecules like 2,6-dimethylanthracene, which aids in the interpretation of electron spin resonance (ESR) spectra. aip.org Similar methodologies can be applied to this compound to understand its spin density distribution in charged states.

Molecular Dynamics Simulations for Dynamic Behavior

While molecular dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of molecules, such as conformational changes and interactions with a solvent or matrix, specific studies focusing solely on the intrinsic dynamic behavior of this compound are not prominently featured in the reviewed literature. MD simulations are widely used for complex systems, such as predicting the solubility of gases in polymers or studying the photodissociation of molecules in solvent clusters. aip.orgacs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Datanih.govcdnsciencepub.com

Theoretical calculations are instrumental in predicting spectroscopic properties, which can then be validated against experimental data. For dimethylanthracenes, the summation over Raman activity (ΣARaman) has been computed using DFT. nih.gov These calculations show that the ΣARaman values are sensitive to the positioning of the methyl substituents on the anthracene frame. nih.gov

Furthermore, as mentioned previously, theoretical charge densities have been compared with experimental 13C NMR data for this compound. cdnsciencepub.com The analysis showed that while calculated charge densities could roughly predict the ordering of 13C resonances for some positions, the correlation was not universally applicable, especially for quaternary carbons and those affected by steric strain. This highlights that while computational models are powerful, they must account for a range of factors, including bond orders and steric effects, to perfectly replicate experimental shieldings. cdnsciencepub.com

Non-Linear Optical (NLO) Properties Calculationsnih.govnih.gov

Non-linear optical (NLO) properties describe a material's response to strong electromagnetic fields and are crucial for applications in optoelectronics. nih.gov Key NLO parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which can be calculated using quantum chemical methods. bibliotekanauki.pl

For the dimethylanthracene isomers, DFT calculations have provided values for the dipole moment and the electronic dipole polarizabilities. nih.gov The polarizability values, in particular, show a clear trend related to the substitution pattern. nih.gov

Table 2: Calculated Dipole Moment and Polarizability of Dimethylanthracene Isomers Data sourced from DFT calculations. nih.gov

| Isomer | Dipole Moment (μ) (Debye) | Average Polarizability (⟨α⟩) (ų) |

| 1,2-DMA | 0.61 | 27.68 |

| 1,3-DMA | 0.35 | 27.69 |

| 1,4-DMA | 0.00 | 27.42 |

| 2,3-DMA | 0.00 | 28.00 |

| 9,10-DMA | 0.00 | 27.05 |

Quantitative Structure-Activation Barrier Relationship (QSABR) Modeling in Reactions Involving Dimethylanthracenes

Quantitative Structure-Activation Barrier Relationship (QSABR) models are computational tools developed to predict the activation barriers of chemical reactions based on the structural and electronic properties of the reactants. nih.govdntb.gov.ua These models are particularly valuable in the study of cycloaddition reactions, such as the Diels-Alder reaction, as they offer a faster alternative to computationally intensive transition state calculations. nih.govnih.gov While specific QSABR models extensively detailing reactions of this compound are not prominently available in the reviewed literature, the principles of this methodology can be applied to understand and predict its reactivity.

The core of QSABR modeling lies in establishing a statistically significant correlation between a set of calculated molecular descriptors and the experimentally or computationally determined activation energy of a reaction. nih.govdntb.gov.ua For a Diels-Alder reaction involving a diene like this compound, these descriptors would be calculated for both the diene and the corresponding dienophile.

Key Quantum Chemical Descriptors in QSABR for Diels-Alder Reactions:

A typical QSABR study involves the calculation of a variety of quantum chemical descriptors. These descriptors quantify different aspects of a molecule's electronic structure and are computed using methods like Hartree-Fock theory or Density Functional Theory (DFT). nih.govresearchgate.net Key descriptors relevant to Diels-Alder reactions include:

Frontier Molecular Orbital (FMO) Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile are crucial. A smaller energy gap between the diene's HOMO and the dienophile's LUMO generally leads to a lower activation barrier. nih.gov

Electronegativity (χ): This describes the power of a molecule to attract electrons. nih.gov

Hardness (η) and Softness (S): Hardness is a measure of resistance to a change in electron distribution, while softness is the reciprocal of hardness. These parameters are related to the HOMO-LUMO gap and are used to understand the reactivity and stability of molecules. nih.gov

Electrophilicity (ω): This global reactivity index measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. nih.gov

Dipole Moment (μ): The dipole moment of the reactants, particularly the dienophile, can influence the electrostatic interactions along the reaction pathway. nih.gov

Global Electron Density Transfer (GEDT): This descriptor quantifies the net charge transfer between the diene and dienophile at the transition state and has been shown to correlate well with reaction rates in polar organic reactions. mdpi.com

Development of a QSABR Model:

The development of a QSABR model typically follows these steps:

Data Set Collection: A diverse set of reactions with known activation barriers is compiled. For this compound, this would involve its reaction with various dienophiles under consistent experimental conditions.

Descriptor Calculation: The relevant quantum chemical descriptors are calculated for all reactants in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the activation barriers. nih.gov This equation takes the general form: Activation Barrier = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c₀, c₁, ..., cₙ are coefficients determined from the regression analysis, and D₁, D₂, ..., Dₙ are the values of the molecular descriptors.

Model Validation: The predictive power of the model is assessed using statistical metrics like the squared correlation coefficient (R²) and by using techniques such as cross-validation and external validation with a separate test set of reactions. nih.gov

Hypothetical QSABR Model for this compound Reactions:

In the absence of specific published QSABR models for this compound, we can hypothesize the significant descriptors based on studies of similar anthracenic compounds, such as 9,10-dimethylanthracene (B165754). researchgate.netresearchgate.net For the Diels-Alder reaction of this compound with a series of dienophiles, a QSABR model would likely show a strong dependence of the activation barrier on the LUMO energy of the dienophile and the HOMO energy of this compound. The electrophilicity of the dienophile would also be expected to be a significant predictor of reactivity.

The following interactive data table illustrates the type of data that would be collected and used to build a QSABR model for the reaction of this compound with various dienophiles. The activation energy values are hypothetical and for illustrative purposes only.

| Diene | Dienophile | HOMO (Diene) (eV) | LUMO (Dienophile) (eV) | Electrophilicity (Dienophile) (eV) | Hypothetical Activation Energy (kcal/mol) |

| This compound | Maleic Anhydride | -5.5 | -2.1 | 3.0 | 15.2 |

| This compound | Acrylonitrile | -5.5 | -0.5 | 1.5 | 20.5 |

| This compound | Tetracyanoethylene | -5.5 | -3.5 | 4.5 | 10.1 |

| This compound | Methyl Acrylate | -5.5 | -0.8 | 1.8 | 19.8 |

Research Findings from Related Systems:

Studies on other Diels-Alder reactions have demonstrated the successful application of QSABR modeling. For instance, a study on a set of 72 non-catalyzed Diels-Alder reactions developed a QSABR model that could explain and predict a significant percentage of the variance in the activation energy barriers. nih.gov The significant descriptors in that model included the LUMO of the diene, the difference in softness, and the electrophilicity of the reactants. nih.gov Such findings underscore the potential of QSABR to provide valuable insights into the factors governing the reactivity of this compound in cycloaddition reactions, even though specific studies are yet to be reported.

Photophysical and Photochemical Mechanisms of 1,4 Dimethylanthracene

Excited State Processes: Internal Conversion, Intersystem Crossing, and Radiative/Non-Radiative Decay Pathways

Upon absorption of a photon, a 1,4-dimethylanthracene molecule is promoted from its electronic ground state (S₀) to an excited singlet state (typically S₁). From this excited state, the molecule can return to the ground state through several competing pathways, broadly categorized as radiative and non-radiative decay.

Radiative Decay: The primary radiative decay pathway for this compound is fluorescence. This process involves the emission of a photon as the molecule relaxes from the lowest vibrational level of the S₁ state back to the S₀ state. The fluorescence quantum yield (Φf) represents the efficiency of this process and is defined as the ratio of photons emitted to photons absorbed. wikipedia.org For anthracene (B1667546) derivatives, this value is highly dependent on the molecular structure and the surrounding environment. While specific data for this compound is not extensively reported, related compounds like 9,10-diphenylanthracene (B110198) show high fluorescence quantum yields, indicating that the anthracene core is an efficient emitter. osti.gov

Non-Radiative Decay: Non-radiative pathways allow the excited molecule to return to the ground state without emitting light. The main non-radiative processes are internal conversion (IC) and intersystem crossing (ISC).

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The excess energy is dissipated as heat to the surrounding solvent molecules. For rigid aromatic molecules like anthracenes, IC from S₁ to S₀ is generally inefficient compared to fluorescence and intersystem crossing. mdpi.com

Intersystem Crossing (ISC): This is a spin-forbidden transition from an excited singlet state (S₁) to a triplet state (T₁). mdpi.com This process is crucial for photosensitized reactions. The efficiency of ISC is influenced by the presence of heavy atoms and the energy gap between the S₁ and a nearby triplet state (Tₙ). kyoto-u.ac.jp Once in the triplet state, the molecule has a much longer lifetime than the singlet state and can undergo further photochemical reactions or return to the ground state via phosphorescence (a spin-forbidden radiative process) or non-radiative decay.

| Process | Description | Initial State | Final State | Key Characteristics |

|---|---|---|---|---|

| Fluorescence | Radiative decay with emission of a photon. | S₁ | S₀ | Fast process (nanosecond timescale), spin-allowed. |

| Internal Conversion (IC) | Non-radiative decay, energy released as heat. | S₁ | S₀ | Generally inefficient for rigid aromatics. |

| Intersystem Crossing (ISC) | Non-radiative decay involving a change in spin multiplicity. | S₁ | T₁ | Leads to long-lived triplet states, crucial for photosensitization. |

| Phosphorescence | Radiative decay from the triplet state. | T₁ | S₀ | Slow process (microseconds to seconds), spin-forbidden, often weak at room temperature. |

Photoinduced Electron Transfer (PET) Mechanisms in this compound Systems

Photoinduced electron transfer (PET) is a fundamental photochemical process where an electronically excited molecule transfers an electron to or accepts an electron from another molecule, leading to the formation of a radical ion pair. nih.gov The anthracene core can act as either an excellent electron acceptor in its excited state or an electron donor, depending on the redox properties of the reaction partner.

The mechanism of PET quenching of the this compound excited singlet state (¹DMA*) can be illustrated with an electron donor (D) or an electron acceptor (A):

Excitation: The this compound (DMA) molecule absorbs a photon and is promoted to its excited state.

DMA + hν → ¹DMA*

Electron Transfer: The excited molecule interacts with a donor or acceptor.

Reductive Quenching (DMA as acceptor): ¹DMA* + D → [DMA⁻• D⁺•]

Oxidative Quenching (DMA as donor): ¹DMA* + A → [DMA⁺• A⁻•]

This process effectively "quenches" the fluorescence of the anthracene derivative because the electron transfer provides a rapid non-radiative decay pathway that outcompetes photon emission. unige.ch The efficiency of PET is governed by the Gibbs free energy change (ΔG_ET), which can be estimated by the Rehm-Weller equation. A negative ΔG_ET indicates that the electron transfer is thermodynamically favorable.

In systems where this compound is covalently linked to an electron donor or acceptor, intramolecular PET can occur. For instance, in a dyad composed of an anthracene unit and a dimethylaniline unit (a strong electron donor), excitation of the anthracene moiety leads to extremely rapid electron transfer from the aniline (B41778) to the anthracene, with rate constants that can exceed 10¹⁰ s⁻¹. nih.gov The resulting charge-separated state eventually returns to the ground state through back-electron-transfer. nih.gov

Photodimerization and Photocyclization Reactions of this compound

Anthracene and its derivatives are well-known to undergo [4π+4π] photodimerization upon irradiation with UV light. This reaction involves the cycloaddition between the 9,10-positions of an excited-state anthracene molecule and the 9,10-positions of a ground-state molecule. For substituted anthracenes, this can lead to different stereoisomers. When the anthracene is symmetrically substituted (e.g., at the 2 and 6 positions), syn and anti dimers can form. rsc.org For asymmetrically substituted anthracenes, "head-to-head" (HH) and "head-to-tail" (HT) isomers are possible.

The regioselectivity of this reaction is primarily governed by steric effects. acs.orgnih.gov

Head-to-Tail (HT) Dimer: This isomer is typically favored in 9-substituted anthracenes to minimize the steric repulsion between the bulky substituents.

Head-to-Head (HH) Dimer: This isomer places the substituents in close proximity, leading to significant steric hindrance.

In the case of this compound, the methyl groups are not at the reactive 9 or 10 positions. However, their presence at the "peri" positions (1 and 4) creates steric hindrance that influences the approach of the two anthracene molecules. The formation of a head-to-head dimer would force the methyl groups of one molecule into close proximity with the aromatic rings of the other, a sterically disfavored arrangement. The head-to-tail arrangement, conversely, would position the methyl groups further apart, reducing steric clash. Therefore, the photodimerization of this compound is expected to show a strong preference for the head-to-tail isomer. Studies on other substituted anthracenes have shown that classical repulsive steric effects are often the dominant factor in determining the product ratio. nih.gov

When two anthracene moieties are linked together by a flexible chain, intramolecular photocyclization can occur instead of intermolecular dimerization. This process is particularly efficient when the linker chain is of an appropriate length and flexibility to allow the two anthracene units to adopt a face-to-face conformation.

A notable application of this reaction is the photochemical synthesis of "photocrowns." rsc.org In this process, two anthracene units are linked by a polyether chain. Upon irradiation with UV light, the molecule undergoes an intramolecular [4π+4π] cycloaddition. rsc.org This reaction converts the flexible, linear bis-anthracene molecule into a rigid, macrocyclic structure that has the characteristic shape of a crown ether.

This photocycloisomerization is often reversible; the original open-chain structure can be regenerated by heating the photocrown or irradiating it with shorter-wavelength UV light. This photochromic behavior allows for the light-controlled formation and cleavage of a host molecule capable of binding cations, effectively creating a light-switchable ionophore. rsc.org

Photooxygenation and Singlet Oxygen (¹O₂) Generation Mechanisms by this compound

This compound is highly reactive towards singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. The reaction is a [4+2] cycloaddition (a Diels-Alder reaction) where the anthracene acts as the diene and singlet oxygen acts as the dienophile. This reaction occurs across the 9,10-positions of the anthracene ring to form a stable 9,10-endoperoxide. nih.gov

This process is often used to detect and quantify the presence of singlet oxygen. The reaction consumes the anthracene derivative, leading to a decrease in its characteristic UV absorption and fluorescence, which can be monitored spectrophotometrically. chemrxiv.org

The formation of the endoperoxide is a reversible process. The stored singlet oxygen can be released by heating the endoperoxide, which undergoes a retro-Diels-Alder reaction to regenerate the original this compound and ground-state triplet oxygen. nih.govnih.gov Some anthracene endoperoxides can also release singlet oxygen upon photo-irradiation at a different wavelength. gu.se This ability to capture and later release singlet oxygen makes anthracene derivatives "singlet oxygen carriers," with potential applications in targeted photodynamic therapy where oxygen can be delivered to hypoxic (low-oxygen) environments. nih.gov The stability of the endoperoxide and the temperature required for oxygen release are highly dependent on the substituents on the anthracene core. nih.gov

Wavelength-Dependent and Dual Photochemistry Phenomena

For instance, the photodimerization of anthracenes, a characteristic [4+4] photocycloaddition, can exhibit wavelength dependence. Irradiation at wavelengths corresponding to higher excited states may lead to different reaction efficiencies or even alternative photochemical pathways compared to excitation into the S_1 state. This is because the symmetry and electronic distribution of these higher excited states can differ significantly from the S_1 state, influencing their propensity to undergo specific reactions before relaxation.

Dual photochemistry refers to the simultaneous occurrence of two or more distinct photochemical reactions from one or more excited states. For anthracene derivatives, this can manifest as a competition between photodimerization and other processes like photooxidation or rearrangements, with the branching ratio between these pathways potentially being influenced by the excitation wavelength.

Modulation of Reactive Oxygen Species (ROS) Generation by Dimethylanthracenes

Polycyclic aromatic hydrocarbons, including substituted anthracenes, can play a significant role in the generation and quenching of reactive oxygen species (ROS) upon exposure to light. The primary ROS of interest in this context is singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen.

Dimethylanthracene derivatives are well-known to interact with singlet oxygen. In the presence of a photosensitizer and light, this compound can act as a chemical trap for singlet oxygen. The reaction proceeds via a [4+2] cycloaddition between the singlet oxygen and the 1,4-positions of the anthracene core, forming a corresponding endoperoxide. This reaction is often used to quantify the generation of singlet oxygen in various systems. The rate constant for the reaction of 9,10-dimethylanthracene (B165754) with singlet oxygen has been reported to be in the range of 6.3 x 10⁷ M⁻¹s⁻¹ in acetonitrile, indicating a very efficient process. calstatela.edu

Conversely, this compound itself can act as a photosensitizer, albeit with varying efficiency. Upon absorption of a photon, it can reach an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating singlet oxygen. The efficiency of this process is described by the singlet oxygen quantum yield (Φ_Δ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. While specific Φ_Δ values for this compound are not extensively documented in the reviewed literature, related anthracene derivatives are known to be modest singlet oxygen sensitizers. The singlet oxygen quantum yield is highly dependent on the solvent environment.

Table 1: Photosensitizer Singlet Oxygen Quantum Yields in Dimethyl Sulfoxide (B87167) (DMSO)

| Photosensitizer | Singlet Oxygen Quantum Yield (Φ_Δ) |

| Rose Bengal | 0.76 |

| Fluorescein | Value not specified |

| Eosin Y | Value not specified |

| Eosin B | Value not specified |

| Methylene (B1212753) Blue | Value not specified |

| Tris(bipyridine)ruthenium(II) | Value not specified |

Mechanistic Studies of Photochemical 1,4-Cycloaddition Reactions

Anthracene and its derivatives are well-known to undergo photochemical cycloaddition reactions. The most prominent of these is the [4+4] photodimerization, where two anthracene molecules in an excited state and ground state, respectively, react to form a dimer linked at the 9,10- and 9',10'-positions. However, with substitution at the 1 and 4 positions, the regioselectivity of cycloaddition reactions can be influenced.

The photochemical 1,4-cycloaddition, also known as the Diels-Alder reaction, typically involves the reaction of a conjugated diene with a dienophile. In the case of this compound, the terminal substituted ring can act as the diene component. For a photochemical Diels-Alder reaction to occur, photo-induced activation of either the diene or the dienophile is necessary. The reaction is concerted, meaning that the new sigma bonds are formed in a single step. libretexts.orgvernier.commnstate.edu

The regioselectivity of the Diels-Alder reaction in substituted anthracenes is a subject of considerable interest. While thermal cycloadditions of anthracenes with dienophiles predominantly occur at the central 9,10-positions, strategic placement of electron-donating groups on the terminal rings can promote [4+2] cycloaddition at the 1,4-positions. nih.gov For the photochemical variant, the electronic distribution in the excited state will be the determining factor for the reaction's regioselectivity.

The stereochemistry of the cycloaddition is also a key aspect. The concerted nature of the Diels-Alder reaction means that the stereochemistry of the dienophile is retained in the product. For photochemical [4+4] cycloadditions, the stereochemistry of the resulting dimer is dependent on the relative orientation of the two anthracene molecules in the excimer complex that precedes dimerization.

Fluorescence Quenching Mechanisms by External Agents and Self-Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer. The quenching of this compound fluorescence can be induced by external agents or by self-quenching at high concentrations.

Quenching by External Agents:

The fluorescence of anthracene and its derivatives can be quenched by a variety of molecules, including nitroaromatic compounds and oxygen. chalcogen.roresearchgate.net The efficiency of quenching is often analyzed using the Stern-Volmer equation:

I₀ / I = 1 + K_sv[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and K_sv is the Stern-Volmer constant. The Stern-Volmer constant is a measure of the quenching efficiency.

For dynamic quenching, K_sv = k_q * τ₀, where k_q is the bimolecular quenching rate constant and τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

Table 2: Stern-Volmer Constants for Fluorescence Quenching of Anthracene by Allyl 2,4-dinitrophenyl ether (DNE) in Various Solvents

| Solvent | K_sv (M⁻¹) |

| Chloroform | 1310 |

| Dimethylformamide (DMF) | 1250 |

| Dimethyl sulfoxide (DMSO) | 1300 |

| Methanol | 1140 |

| Ethanol (B145695) | 1000 |

| 1-Propanol | 900 |

| 1-Butanol | 830 |

Self-Quenching:

At high concentrations, fluorophores can exhibit self-quenching, where an excited molecule is quenched by a ground-state molecule of the same species. This can occur through the formation of non-fluorescent dimers (excimers) or through energy transfer processes. Self-quenching leads to a decrease in the fluorescence quantum yield as the concentration of the fluorophore increases. This phenomenon is a critical consideration in applications where high concentrations of the fluorophore are required. The study of self-quenching provides insights into the intermolecular interactions between fluorophore molecules. nih.govbiorxiv.orgnih.gov

Advanced Research Applications of 1,4 Dimethylanthracene and Its Derivatives in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives are widely utilized in OLEDs, serving various functions from blue-emitting materials to host materials for phosphorescent and fluorescent dopants. researchgate.netrsc.org Their robust thermal stability and excellent charge transport capabilities are key advantages in these applications. researchgate.net The ability to modify the anthracene skeleton at multiple positions allows for precise control over the emission color and electronic properties, which is critical for developing high-performance OLEDs. researchgate.net

Development of Blue-Emitting Materials for OLED Devices

The development of efficient and stable deep-blue emitters remains a significant challenge in OLED technology, crucial for full-color displays and white lighting applications. rsc.orgst-andrews.ac.uk Anthracene derivatives have emerged as a promising class of materials to address this "blue problem" due to their inherent blue fluorescence, high stability, and good charge-transporting properties. researchgate.netresearchgate.net